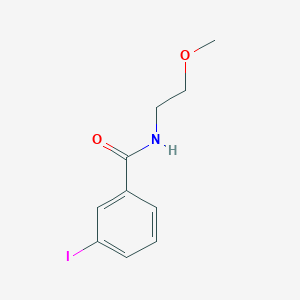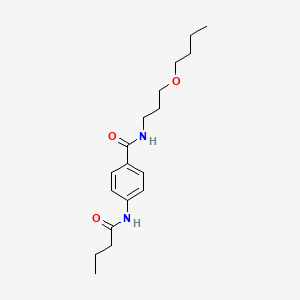
4-(butanoylamino)-N-(3-butoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-(3-butoxypropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a butanoylamino group at the 4-position and a 3-butoxypropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(3-butoxypropyl)benzamide can be achieved through a multi-step process:
Formation of 4-aminobenzamide: This can be synthesized by the reduction of 4-nitrobenzamide using a reducing agent such as iron powder in the presence of hydrochloric acid.
Butanoylation: The 4-aminobenzamide is then reacted with butanoyl chloride in the presence of a base like pyridine to form 4-(butanoylamino)benzamide.
N-Alkylation: Finally, the 4-(butanoylamino)benzamide is alkylated with 3-butoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(3-butoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(butanoylamino)-N-(3-butoxypropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interaction of benzamide derivatives with biological systems, including their binding to proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(3-butoxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
4-(butanoylamino)-N-(3-butoxypropyl)benzamide can be compared with other benzamide derivatives:
4-(butanoylamino)-N-(3-methoxypropyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group. This change can affect its solubility and biological activity.
4-(butanoylamino)-N-(3-ethoxypropyl)benzamide: Similar structure but with an ethoxy group instead of a butoxy group. This can also influence its chemical and biological properties.
4-(butanoylamino)-N-(3-propoxypropyl)benzamide: Similar structure but with a propoxy group. This variation can lead to differences in reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties in terms of solubility, reactivity, and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(3-butoxypropyl)benzamide |
InChI |
InChI=1S/C18H28N2O3/c1-3-5-13-23-14-6-12-19-18(22)15-8-10-16(11-9-15)20-17(21)7-4-2/h8-11H,3-7,12-14H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
VSDNLWRJDBUVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


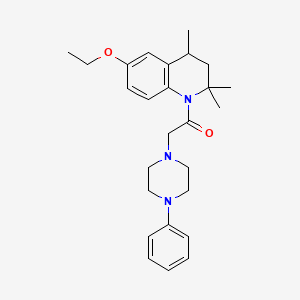
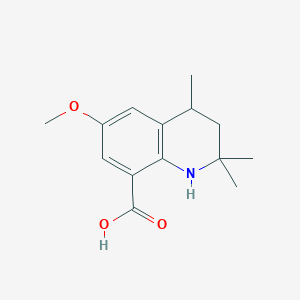
![N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177009.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B11177017.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11177024.png)
![12-(4-fluorophenyl)-3-(furan-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11177030.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11177038.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11177064.png)
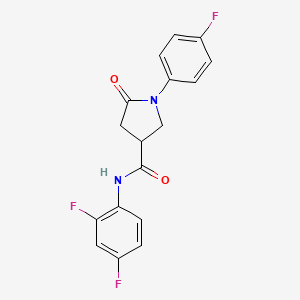
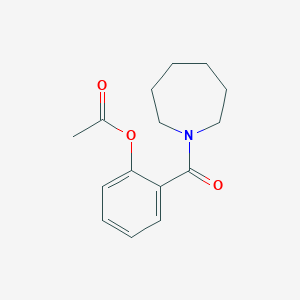
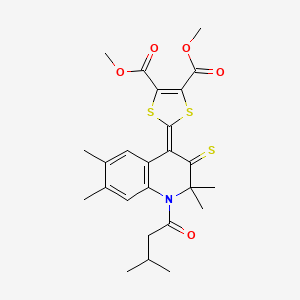
![2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11177094.png)
